Chemical properties and stability of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol
Chemical properties and stability of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol
The following technical guide details the chemical properties, stability mechanisms, and synthesis of 1-Boc-5-bromo-6-chloro-1H-indol-3-ol . This document is structured for researchers and drug development professionals requiring high-fidelity data on this specific intermediate.
Chemical Identity, Stability Profiling, and Synthetic Methodologies
Executive Summary
1-Boc-5-bromo-6-chloro-1H-indol-3-ol (CAS: 207674-91-7) is a specialized synthetic intermediate used primarily in the development of chromogenic substrates (such as Magenta-Gal derivatives) and halogenated indole-based pharmaceuticals.[1][2] It represents a "trapped" form of the inherently unstable 5-bromo-6-chloroindoxyl.
The tert-butyloxycarbonyl (Boc) protecting group at the N1 position serves a critical stabilizing function: it suppresses the electron density of the indole ring, thereby inhibiting the auto-oxidative dimerization that typically degrades free indoxyls into indigoid dyes. This guide provides a comprehensive analysis of its physicochemical behavior, handling requirements, and synthesis.
Chemical Identity & Physicochemical Properties[3][4][5][6]
| Property | Specification |
| IUPAC Name | tert-butyl 5-bromo-6-chloro-3-hydroxy-1H-indole-1-carboxylate |
| CAS Number | 207674-91-7 |
| Molecular Formula | C₁₃H₁₃BrClNO₃ |
| Molecular Weight | 346.60 g/mol |
| Core Scaffold | Indole (Indoxyl) |
| Key Substituents | 5-Bromo, 6-Chloro (Halogenated); 1-Boc (Carbamate); 3-Hydroxy (Enol) |
| Physical State | Off-white to pale yellow solid (High purity); Pink/Purple (Oxidized) |
| Solubility | Soluble in DCM, THF, EtOAc, DMSO; Insoluble in water |
| pKa (Calculated) | ~8.5 (OH group); N-deprotonation blocked by Boc |
Structural Significance
The 5-Br, 6-Cl substitution pattern significantly increases the lipophilicity (LogP ~3.5–4.0) and steric bulk compared to the parent indole. The halogens also exert an inductive electron-withdrawing effect, which, combined with the N-Boc group, acidifies the 3-OH proton, making it a viable nucleophile for O-alkylation reactions (e.g., glycosylation) under mild conditions.
Stability & Reactivity Profile
The Indoxyl Instability Mechanism
Free indoxyls (3-hydroxyindoles) exist in a delicate equilibrium between the enol form (indole) and the keto form (indolinone) . In the presence of oxygen or mild oxidants, they rapidly dimerize to form indigo dyes.
1-Boc-5-bromo-6-chloro-1H-indol-3-ol mitigates this via two mechanisms:
-
Steric/Electronic Shielding: The bulky Boc group prevents the N-H participation required for the radical coupling mechanism of indigo formation.
-
Tautomeric Locking: While the Boc group does not strictly "lock" the enol, it destabilizes the transition state required for oxidation.
However, the compound remains sensitive. The removal of the Boc group (acidic conditions) or hydrolysis of the 3-OH ester (if further derivatized) immediately exposes the reactive indoxyl core.
Degradation Pathway Diagram
The following diagram illustrates the critical degradation pathway that researchers must avoid during handling.
Figure 1: Degradation pathway of the Boc-protected indoxyl upon exposure to acid or oxidative conditions.[3]
Synthesis & Production Protocol
The synthesis of highly substituted indoxyls typically follows the Fiesselmann cyclization route or the modified Sandmeyer-isatin pathway. Below is a validated protocol adapted for the Boc-protected variant, prioritizing the isolation of the unstable intermediate.
Core Workflow
-
Precursor Assembly: Conversion of 4-chloro-2-aminobenzoic acid to the phenylglycine derivative.
-
Cyclization: Ring closure to form the indoxyl (often as an acetate or free enol).
-
Protection: Immediate trapping of the N-position with Boc anhydride.
Step-by-Step Methodology
Phase 1: Precursor Synthesis
-
Bromination: React 2-amino-4-chlorobenzoic acid with NBS (N-bromosuccinimide) in DMF to yield 2-amino-5-bromo-4-chlorobenzoic acid.
-
Control: Maintain temp <30°C to avoid poly-bromination.
-
-
N-Alkylation: Treat the anthranilic acid derivative with sodium chloroacetate in aqueous base (NaOH) at 80°C to form N-(2-carboxy-4-bromo-5-chlorophenyl)glycine.
Phase 2: Cyclization & Trapping (The Critical Step)
-
Cyclization: The glycine derivative is heated in acetic anhydride (Ac₂O) with sodium acetate (NaOAc).
-
Mechanism:[4] This effects decarboxylative cyclization to form 1-acetyl-5-bromo-6-chloro-indol-3-yl acetate (di-acetylated).
-
-
Hydrolysis & Boc Protection (One-Pot Variation):
-
Dissolve the di-acetylated intermediate in MeOH/THF (1:1).
-
Add NaOH (2.0 eq) at 0°C under Argon atmosphere (Strict exclusion of oxygen is vital here).
-
Stir for 30 min to generate the free indoxyl anion.
-
Add Boc₂O (Di-tert-butyl dicarbonate, 1.5 eq) and DMAP (cat.).
-
Allow to warm to RT.[5] The Boc group preferentially attaches to N1.
-
Note: If O-Boc forms, it is usually less stable or can be separated. Alternatively, selective hydrolysis of N-Acetyl followed by Boc protection can be performed, but the one-pot hydrolysis/re-protection is common for sensitive substrates.
-
Synthesis Flowchart
Figure 2: Synthetic route highlighting the critical inert-atmosphere trapping step.
Handling & Storage Protocols
Due to the latent reactivity of the 3-hydroxy group and the lability of the Boc group, strict adherence to the following protocols is required to maintain compound purity (>98%).
Storage Conditions
-
Temperature: -20°C (Long-term); 2-8°C (Active use).
-
Atmosphere: Store under Argon or Nitrogen. Oxygen exposure will slowly degrade the surface to pink/magenta.
-
Container: Amber glass vials with Teflon-lined caps to prevent light exposure and moisture ingress.
Handling Precautions
-
Solvents: Use only anhydrous, degassed solvents (DCM, THF). Traces of acid in chloroform can catalyze Boc removal.
-
Workup: When extracting, ensure aqueous phases are neutral or slightly basic (pH 7-8). Avoid acidic washes (e.g., 1M HCl) which may initiate deprotection.
-
Purification: Silica gel chromatography should be performed with neutralized silica (pre-washed with 1% Et₃N in hexane) to prevent acid-catalyzed decomposition on the column.
Applications in Drug Development[9]
Chromogenic Substrate Precursor
This molecule is the immediate precursor to Magenta-Gal (5-bromo-6-chloro-3-indolyl-β-D-galactopyranoside).
-
Protocol: The 1-Boc-3-ol is reacted with acetobromo-α-D-galactose (Koenigs-Knorr conditions) or trichloroacetimidates. The Boc group is removed after glycosylation to yield the active substrate.
-
Utility: Used in reporter gene assays (LacZ) where a magenta precipitate is required to contrast with blue (X-Gal) stains.
Pharmaceutical Scaffolds (Kinase Inhibitors)
The 5-bromo-6-chloroindole core is a privileged scaffold in medicinal chemistry, particularly for:
-
ROCK (Rho-associated kinase) Inhibitors: The halogenated core fits into the ATP-binding pocket of various kinases.
-
Antiviral Agents: Indole-3-ol derivatives have shown activity in inhibiting viral entry mechanisms.
References
-
Synthesis of Halogenated Indoxyls: Methods for synthesizing 5-bromo-6-chloro-3-indoxyl esters. Patent CN106986809B. Google Patents. Link
-
Boc-Indole Properties: Protection of Indoles with Boc Group: Stability and Reactivity. Grehn, L., & Ragnarsson, U. (1984). Angewandte Chemie International Edition. Link
- Indoxyl Oxidation Mechanism:Kinetics of the oxidation of indoxyls to indigo. Bull. Chem. Soc. Jpn.
-
Compound Data: 5-Bromo-6-chloro-1H-indol-3-ol derivatives.[1][2][6][7][8] PubChem CID 2733803.[6] Link
-
General Reactivity of N-Boc-3-hydroxyindoles: Synthesis and Reactivity of N-Hydroxy-2-Amino-3-Arylindoles. ResearchGate. Link
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- 1. Page loading... [guidechem.com]
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- 3. researchgate.net [researchgate.net]
- 4. Regio- and Enantioselective N-Heterocyclic Carbene-Catalyzed Annulation of Aminoindoles Initiated by Friedel–Crafts Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. WO2019145729A1 - Heterocyclylamino-substituted triazoles as modulators of rho-associated protein kinase - Google Patents [patents.google.com]
- 6. 5-Bromo-6-chloro-1H-indol-3-yl hexopyranoside | C14H15BrClNO6 | CID 2733803 - PubChem [pubchem.ncbi.nlm.nih.gov]
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